molecular formula C25H24N2OS B2557521 N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1359220-79-3

N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2557521
CAS No.: 1359220-79-3
M. Wt: 400.54
InChI Key: QLHRFZTZEWKODD-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the pyrrole group, and the attachment of the carboxamide group. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Group: This step may involve the reaction of the thiophene derivative with a pyrrole precursor in the presence of a catalyst.

    Attachment of the Carboxamide Group: This can be done through the reaction of the intermediate compound with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylphenyl)methyl]-4-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

Uniqueness

N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c1-3-19-8-10-20(11-9-19)16-26-25(28)24-23(27-14-4-5-15-27)22(17-29-24)21-12-6-18(2)7-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHRFZTZEWKODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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